Benzylamine hydrobromide

Catalog No.
S647682
CAS No.
37488-40-7
M.F
C7H10BrN
M. Wt
188.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylamine hydrobromide

CAS Number

37488-40-7

Product Name

Benzylamine hydrobromide

IUPAC Name

phenylmethanamine;hydrobromide

Molecular Formula

C7H10BrN

Molecular Weight

188.06 g/mol

InChI

InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H

InChI Key

QJFMCHRSDOLMHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN.Br

Synonyms

benzylamine, benzylamine hydrobromide, benzylamine hydrochloride, benzylamine monosulfate

Canonical SMILES

C1=CC=C(C=C1)CN.Br

Organic Synthesis:

  • Protecting Group: Benzylamine can be used as a protecting group for primary amines in organic synthesis. The benzyl group can be easily introduced and removed under various reaction conditions, allowing for selective modification of the amine functionality. [Source: [Organic Chemistry by John McMurry]]()
  • Preparation of N-Substituted Compounds: Benzylamine hydrobromide can be used as a starting material for the preparation of various N-substituted compounds through reactions like alkylation, acylation, and arylation.

Medicinal Chemistry:

  • Synthesis of Pharmaceutical Intermediates: Benzylamine hydrobromide is used as a precursor in the synthesis of various pharmaceutical intermediates, including some drugs and drug candidates.

Material Science:

  • Polymer Synthesis: Benzylamine hydrobromide can be used as a catalyst or activator in the synthesis of certain types of polymers. [Source: [Polymer Science - A Comprehensive Reference by M. P. Stevens]]()

Analytical Chemistry:

  • Chromatographic Analysis: Benzylamine hydrobromide can be used as a reference standard or internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) for the analysis of other amines. [Source: [HPLC and SFC Applications in Pharmaceutical Sciences by Uwe Martens]]()

Benzylamine hydrobromide is a chemical compound with the molecular formula C7_7H9_9N·HBr, indicating that it is a salt formed from benzylamine and hydrobromic acid. It appears as a solid at room temperature and is soluble in water. Benzylamine itself consists of a benzyl group (C6_6H5_5CH2_2) attached to an amine functional group (NH2_2). This compound is notable for its utility in organic synthesis and pharmaceutical applications, serving as a precursor for various

  • Acute toxicity: Limited data available, but studies suggest moderate to high acute toxicity upon ingestion or inhalation.
  • Skin and eye irritation: May cause skin and eye irritation upon contact.
  • Flammability: Combustible.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling benzylamine hydrobromide.
  • Avoid inhalation and contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Alkylation Reactions: It can undergo N-alkylation to form N-substituted benzylamines. For example:
    C6H5CH2NH2+RBrC6H5CH2NR+HBr\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2+RBr\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NR}+HBr
  • Hydrogenolysis: The benzyl group can be removed through hydrogenolysis, which is useful in synthetic applications:
    C6H5CH2NR+H2C6H5CH3+RNH2\text{C}_6\text{H}_5\text{CH}_2\text{NR}+H_2\rightarrow \text{C}_6\text{H}_5\text{CH}_3+RNH_2
  • Formation of Derivatives: Benzylamine hydrobromide can react with various acyl chlorides to produce amides, such as:
    C6H5CH2NH2+AcClC6H5CH2NHC O CH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2+\text{AcCl}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC O CH}_3+HCl

These reactions highlight its versatility in organic synthesis, particularly in the pharmaceutical industry .

Benzylamine and its derivatives exhibit various biological activities. The compound is known to be a substrate for monoamine oxidase enzymes, which catalyze its oxidative deamination to produce benzaldehyde. This transformation indicates potential roles in metabolic pathways. Additionally, certain derivatives of benzylamine have been explored for their anti-emetic properties, making them relevant in treating motion sickness and other conditions .

Benzylamine hydrobromide can be synthesized through several methods:

  • Neutralization Reaction: Reacting benzylamine with hydrobromic acid directly yields benzylamine hydrobromide.
  • From Benzyl Chloride: An industrial method involves the reaction of benzyl chloride with ammonia:
    C6H5CH2Cl+NH3C6H5CH2NH2+HCl\text{C}_6\text{H}_5\text{CH}_2Cl+NH_3\rightarrow \text{C}_6\text{H}_5\text{CH}_2NH_2+HCl
  • Reduction Processes: Benzonitrile can be reduced to yield benzylamine using catalytic hydrogenation over Raney nickel, followed by treatment with hydrobromic acid to form the hydrobromide salt .

Benzylamine hydrobromide has several applications:

  • Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-emetic agents and other therapeutic compounds.
  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules, including agrochemicals and fine chemicals.
  • Research

Studies involving benzylamine hydrobromide often focus on its interactions with biological systems, particularly regarding its metabolism by enzymes like monoamine oxidase. Research has shown that the degradation products of benzylamine can influence various biological pathways, including neurotransmitter metabolism. Additionally, interaction studies may explore how derivatives of benzylamine affect receptor activity or exhibit pharmacological effects .

Benzylamine hydrobromide shares similarities with several related compounds. Here are some notable examples:

CompoundStructureUnique Features
BenzylamineC6_6H5_5CH2_2NH2_2Parent compound; versatile in organic synthesis
Benzylamine hydrochlorideC7_7H9_9N·HClUsed for treating motion sickness; similar properties
1-PhenylethylamineC6_6H5_5CH(CH₃)NH₂Chiral derivative; used in asymmetric synthesis
N-MethylbenzylamineC7_7H9_9NMethylated derivative; varies in biological activity

Benzylamine hydrobromide's uniqueness lies in its specific halogenation (bromine), which affects its reactivity and solubility compared to other salts like hydrochlorides. This property can influence its application in various chemical processes and biological systems .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

37488-40-7

Dates

Modify: 2023-08-15

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